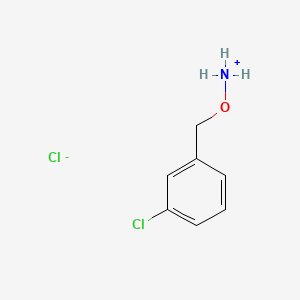
O-(3-Chlorobenzyl)hydroxylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride is an organic compound with the molecular formula C7H9Cl2NO. It is a colorless crystalline or white crystalline solid that is soluble in water and some organic solvents. This compound is used as a chemical intermediate and plays an important role in organic synthesis .
Preparation Methods
The preparation of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves a relatively complex chemical synthesis process. One common method is through the reaction of resorcinol and oxazole aldehyde (or corresponding derivatives), followed by a series of chemical changes to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride has several scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical research for the synthesis of specific molecules.
Medicine: It is involved in medicinal chemistry research for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride involves its interaction with specific molecular targets and pathways. The compound can modify molecular structures through its reactive functional groups, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride can be compared with other similar compounds such as:
1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride: This compound has a methoxy group instead of a chlorine atom, which can lead to different reactivity and applications.
1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride: This compound has the chlorine atom in a different position, which can affect its chemical properties and reactivity.
The uniqueness of 1-[(ammoniooxy)methyl]-3-chlorobenzene chloride lies in its specific structure, which allows it to participate in a variety of chemical reactions and be used in diverse scientific research applications.
Properties
Molecular Formula |
C7H9Cl2NO |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(3-chlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H9ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
InChI Key |
MKRABNVPHCVHMD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


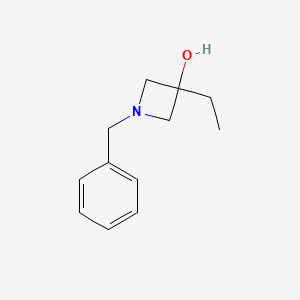
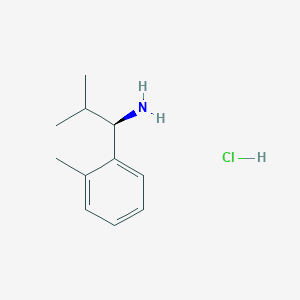
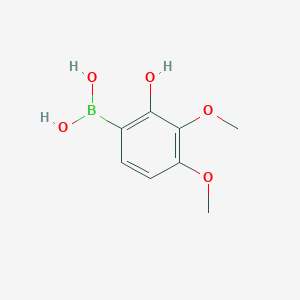
![2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11902391.png)
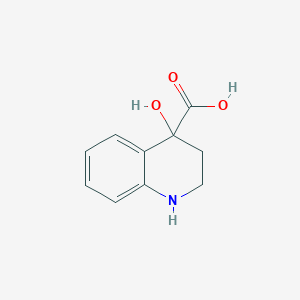
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)


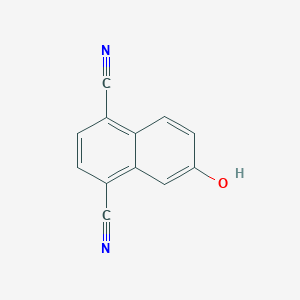

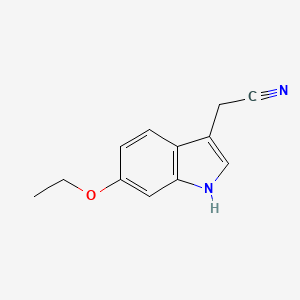
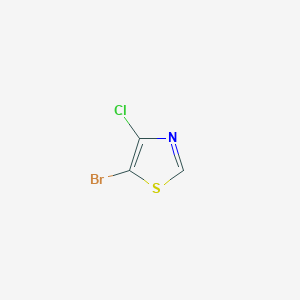
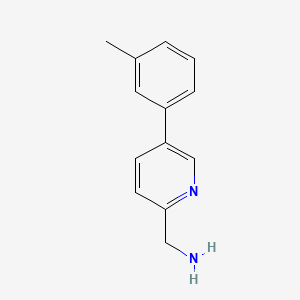
![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
